Methyl 2-bromobenzoate
CAS No.: 610-94-6
Cat. No.: VC3963482
Molecular Formula: C8H7BrO2
Molecular Weight: 215.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 610-94-6 |
|---|---|
| Molecular Formula | C8H7BrO2 |
| Molecular Weight | 215.04 g/mol |
| IUPAC Name | methyl 2-bromobenzoate |
| Standard InChI | InChI=1S/C8H7BrO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3 |
| Standard InChI Key | SWGQITQOBPXVRC-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC=C1Br |
| Canonical SMILES | COC(=O)C1=CC=CC=C1Br |
| Boiling Point | 252.0 °C |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Profile
Methyl 2-bromobenzoate is systematically named methyl 2-bromobenzoate, with the IUPAC designation methyl 2-bromobenzoate. Its structure consists of a benzoate ester substituted with a bromine atom at the ortho position relative to the ester functional group. The compound’s SMILES notation, COC(=O)C1=CC=CC=C1Br, and InChIKey, SWGQITQOBPXVRC-UHFFFAOYSA-N , provide unambiguous representations of its atomic connectivity.
Table 1: Key Identifiers of Methyl 2-Bromobenzoate
| Property | Value | Source |
|---|---|---|
| CAS Number | 610-94-6 | |
| Molecular Formula | C₈H₇BrO₂ | |
| Molecular Weight | 215.04–215.05 g/mol | |
| MDL Number | MFCD00016328 | |
| Refractive Index (n²⁰/D) | 1.559 |
Synthesis and Manufacturing
Industrial Synthesis Routes
The primary synthesis method involves a two-step reaction:
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Esterification of 2-Bromobenzoic Acid:
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Alternative Pathways:
Table 2: Synthesis Conditions and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Temperature (Stage 1) | 110°C | |
| Reaction Time (Stage 2) | 24 hours | |
| Solvent | N,N-Dimethylacetamide (DMA) | |
| Catalyst | K₂CO₃ |
Physical and Chemical Properties
Thermodynamic and Spectral Data
Methyl 2-bromobenzoate exhibits:
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Solubility: Insoluble in water; miscible with ethanol, ether, and dichloromethane .
-
Spectroscopic Features:
Table 3: Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | -12°C | |
| Flash Point | >113°C | |
| Vapor Pressure | 0.021 bar at 405K | |
| LogP (Octanol-Water) | 2.89 (estimated) |
Reactivity and Functional Applications
Role in Organic Synthesis
Methyl 2-bromobenzoate is pivotal in:
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Heck Reactions: Forms benzofuran-2-one derivatives (e.g., 3-(cyanomethyl)-2-coumaranone) with acrylonitrile .
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Friedel-Crafts Alkylation: Acts as an electrophilic partner in constructing polycyclic aromatic hydrocarbons .
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Suzuki-Miyaura Coupling: Bromine serves as a leaving group for palladium-catalyzed cross-couplings .
Pharmaceutical and Agrochemical Relevance
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Drug Intermediates: Used in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors .
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Agrochemicals: Building block for herbicides and fungicides targeting plant pathogens .
| Parameter | Value | Source |
|---|---|---|
| LD₅₀ (Oral, Rat) | Not determined | |
| Storage Temperature | 2–8°C (recommended) | |
| Stability | Stable under inert conditions |
Analytical Characterization
Quality Control Methods
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